P-388 Leukemia Cytotoxicity
In a direct head-to-head comparison within the same study, Schisanlignone B demonstrated significant in vitro cytotoxicity against murine leukemia P-388 cells, with an IC50 value of 40 μg/mL [1]. Its close structural analog, Schisanlignone A, exhibited a four-fold higher potency in the identical assay, registering an IC50 of 10 μg/mL [1]. This quantitative differential of 30 μg/mL in the P-388 model highlights that structural modifications between these two lignans translate into distinct anti-proliferative activities [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 40 μg/mL |
| Comparator Or Baseline | Schisanlignone A: 10 μg/mL |
| Quantified Difference | Schisanlignone B is 4-fold less potent than Schisanlignone A |
| Conditions | Murine leukemia P-388 cell line |
Why This Matters
This evidence confirms that Schisanlignone B possesses a distinct and quantifiable cytotoxic fingerprint relative to its closest analog, enabling researchers to select it for studies where a specific, lower-potency activity profile is desired or to explore structure-activity relationships.
- [1] Liu J, Zhou H. Isolation and structures of Schisanlignone A, B and butyryl binankadsurin A. Acta Chimica Sinica. 1991;49(4):412-416. View Source
